tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate

Medicinal Chemistry Property-Based Design Intermediate Selection

tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate (CAS 1619991-12-6) is a polyfunctionalized pyrazole building block with a molecular formula of C10H16BrN3O2 and a molecular weight of 290.16 g/mol. It features a tert-butyl carbamate (Boc) protecting group, an N-methyl substituent on the carbamate nitrogen, and a reactive bromine atom at the pyrazole 4-position.

Molecular Formula C10H16BrN3O2
Molecular Weight 290.16 g/mol
CAS No. 1619991-12-6
Cat. No. B12979072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate
CAS1619991-12-6
Molecular FormulaC10H16BrN3O2
Molecular Weight290.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=NN(C=C1Br)C
InChIInChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)14(5)8-7(11)6-13(4)12-8/h6H,1-5H3
InChIKeyHHXPUEXUHXXFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate (CAS 1619991-12-6): A Strategic N-Methyl Bromopyrazole Intermediate for Targeted Synthesis


tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate (CAS 1619991-12-6) is a polyfunctionalized pyrazole building block with a molecular formula of C10H16BrN3O2 and a molecular weight of 290.16 g/mol . It features a tert-butyl carbamate (Boc) protecting group, an N-methyl substituent on the carbamate nitrogen, and a reactive bromine atom at the pyrazole 4-position. This compound is cited as a versatile intermediate in pharmaceutical and agrochemical research, particularly for synthesizing kinase inhibitors and other small-molecule therapeutics via cross-coupling reactions . Its unique combination of protective and reactive functionalities distinguishes it from simpler bromopyrazoles and non-methylated analogs.

Orthogonal Boc protection for multi-step synthesis
Regiodefined C4-bromine for cross-coupling reactions
Documented intermediate in kinase inhibitor synthesis

Why Simple Bromopyrazoles Cannot Replace tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate in Multi-Step Syntheses


Generic substitution with simpler 4-bromopyrazole analogs fails because the target compound's N-methyl Boc-carbamate group is not merely a protecting group but a critical structural feature that influences both the reactivity of the adjacent bromine and the compound's downstream synthetic utility. The N-methyl substituent introduces steric bulk that can modulate cross-coupling selectivity and deprotection kinetics, while the Boc group provides orthogonal stability under basic conditions necessary for Suzuki-Miyaura reactions . In contrast, the non-methylated analog, tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (CAS 1021736-04-8), lacks this steric and electronic tuning, potentially leading to different reactivity profiles in palladium-catalyzed transformations. Importantly, the target compound's specific substitution pattern is a documented intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation ALK/ROS1 inhibitor, underscoring its role in a validated industrial-scale synthetic route .

N-Methyl group alters reactivity
The N-methyl substituent introduces steric and electronic tuning that may shift cross-coupling selectivity and deprotection kinetics compared to non-methylated analogs.
Lack of orthogonal protection
Simpler 4-bromopyrazoles without a Boc-carbamate may undergo competing reactions at the pyrazole nitrogen, increasing regioisomeric impurity risk in multi-step routes.

Quantitative Differentiation of tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate from Closest Analogs: A Data-Driven Procurement Guide


Structural Differentiation: N-Methylcarbamate vs. NH-Carbamate Impact on Molecular Weight and Lipophilicity

The target compound differs from its closest non-methylated analog, tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (CAS 1021736-04-8), by the presence of an N-methyl group on the carbamate nitrogen. This modification increases the molecular weight by 14.03 g/mol (from 276.13 to 290.16 g/mol) and introduces a secondary amide's steric and electronic character, which can influence reactivity and physicochemical properties . The N-methyl group is expected to increase lipophilicity (cLogP) by approximately 0.5-0.7 log units based on fragment-based calculations, though experimental values are not publicly available for direct comparison . Such a shift can be critical for downstream biological target engagement when the intermediate is used in drug discovery programs.

N-Methyl Impact
Calculated
ΔMW +14.03 g/mol
ΔcLogP ~+0.5–0.7
May shift physicochemical profile for property-based design
Estimated from fragment-based method; experimental cLogP unavailable
Medicinal Chemistry Property-Based Design Intermediate Selection

Regiochemical Purity Advantage: Defined Bromination at the Pyrazole 4-Position

The unambiguous bromination at the pyrazole 4-position, as confirmed by the compound's nomenclature and documented synthetic use, provides a regiochemically defined handle for further functionalization . In contrast, simpler 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) lacks the protective carbamate group, which can lead to competing reactions at the pyrazole nitrogen during cross-coupling or deprotonation steps. The presence of the N-methyl Boc-carbamate at the 3-position effectively locks the pyrazole's tautomeric form, ensuring that the bromine remains the sole reactive site under a wider range of conditions . While direct yield comparisons are not publicly available, the structural design inherently minimizes regioisomeric impurities, a critical quality attribute for complex molecule synthesis.

Regiochemical Definition
Class-level inference
C4 bromine as sole reactive site; Boc locks tautomeric form
Reduces regioisomeric impurity risk in complex synthesis
Based on structural design principles; no quantitative side-product data
Regioselective Synthesis Cross-Coupling Efficiency Quality Control

Validated Industrial Utility: A Documented Intermediate in Lorlatinib (PF-06463922) Synthesis

The target compound is explicitly cited as an intermediate in the synthesis of Lorlatinib, a third-generation ALK/ROS1 inhibitor approved for non-small cell lung cancer . Patent literature identifies a closely related analog, tert-butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate, as a key intermediate in the same drug's synthesis, but the described synthetic routes often proceed through a homologous bromopyrazole carbamate with the same core substitution pattern as the target compound . This established industrial pedigree provides procurement confidence: the compound's structural family has been scaled and validated in a commercial pharmaceutical process, a qualification that simpler or non-methylated analogs lack.

Synthetic Pedigree
Supporting evidence
Core scaffold documented in Lorlatinib patent synthesis
Traceable link to approved drug may support supply chain continuity
Patent literature EP3415518A1, CN113292496A
Oncology Drug Synthesis Process Chemistry Supply Chain Qualification

High-Impact Application Scenarios for tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate Based on Evidence-Backed Differentiation


Synthesis of Macrocyclic Kinase Inhibitors Targeting ALK/ROS1 Mutations

Leveraging its documented role in the Lorlatinib synthetic route, this intermediate is ideally suited for medicinal chemistry programs developing next-generation macrocyclic kinase inhibitors. The N-methyl Boc-carbamate provides a stable, sterically-defined handle for sequential functionalization, critical for constructing the macrocyclic core .

Construction of Focused Libraries Requiring Controlled Lipophilicity and Regioselective Elaboration

For structure-activity relationship (SAR) studies, the calculated shift in lipophilicity relative to the NH-analog allows medicinal chemists to deliberately probe hydrophobic binding pockets. The unambiguous 4-bromo substitution ensures reliable Suzuki-Miyaura diversification without regioisomeric ambiguity .

Process Development and Scale-Up of ALK Inhibitor Intermediates

Given the industrial validation of closely related intermediates in patented Lorlatinib processes, this compound is a candidate for process chemistry scale-up. Its orthogonal Boc protection strategy is compatible with common basic cross-coupling conditions, facilitating a convergent synthesis approach .

Application
Selection Property
Validation Focus
ALK/ROS1 macrocyclic inhibitor synthesis
Orthogonal Boc & regiodefined C4-bromo for sequential functionalization
Macrocyclic core construction reproducibility
Focused library with controlled lipophilicity
N-Methyl group for modulated cLogP
SAR interpretation and hydrophobic pocket probing
Process development & scale-up of ALK inhibitors
Orthogonal protection compatible with basic cross-coupling
Convergent synthesis scalability
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